N-(1,3-benzodioxol-5-yl)-2-[5-(5-methylfuran-2-yl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide
Description
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[5-(5-methylfuran-2-yl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O5S2/c1-3-8-26-22(28)20-15(16-6-4-13(2)31-16)10-32-21(20)25-23(26)33-11-19(27)24-14-5-7-17-18(9-14)30-12-29-17/h3-7,9-10H,1,8,11-12H2,2H3,(H,24,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SACPDZZKIAGRPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2=CSC3=C2C(=O)N(C(=N3)SCC(=O)NC4=CC5=C(C=C4)OCO5)CC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1,3-benzodioxol-5-yl)-2-[5-(5-methylfuran-2-yl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and therapeutic implications.
Chemical Structure and Properties
The compound features a complex structure incorporating a benzodioxole moiety, a thienopyrimidine core, and a sulfanylacetamide group. The structural formula can be represented as follows:
Antitumor Activity
Research indicates that compounds containing the benzodioxole structure exhibit significant antitumor properties. Studies have shown that derivatives of benzodioxole can induce apoptosis in various cancer cell lines. For instance, compounds similar to this compound have demonstrated efficacy against breast cancer cells by modulating key apoptotic pathways involving p53 and Bcl-2 proteins .
Antimicrobial Activity
The compound also exhibits antimicrobial properties. Benzodioxole derivatives have been reported to possess antibacterial and antifungal activities. The mechanism is believed to involve disruption of microbial cell membranes and interference with metabolic pathways .
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial activities, there is evidence suggesting that the compound may have anti-inflammatory effects. It potentially inhibits pro-inflammatory cytokines and mediators, thus providing therapeutic benefits in inflammatory diseases .
The biological activity of this compound can be attributed to several mechanisms:
- Apoptosis Induction : The compound activates intrinsic apoptotic pathways through upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins.
- Cell Cycle Arrest : It has been shown to cause cell cycle arrest at various phases, thereby inhibiting proliferation of cancer cells.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels lead to oxidative stress in cancer cells, promoting apoptosis.
- Cytokine Modulation : The compound modulates the expression of inflammatory cytokines, contributing to its anti-inflammatory effects.
Case Studies
Several case studies highlight the efficacy of similar compounds in clinical settings:
- Breast Cancer Treatment : A study demonstrated that a related benzodioxole compound significantly reduced tumor size in mouse models of breast cancer through apoptosis induction .
- Infection Control : Clinical trials indicated that benzodioxole derivatives improved outcomes in patients with resistant bacterial infections, showcasing their potential as novel antimicrobial agents .
Data Summary Table
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
The compound shares a thieno[2,3-d]pyrimidinone scaffold with several analogues, differing in substituents at positions 3, 5, and the arylacetamide group. Key comparisons include:
Table 1: Structural and Physicochemical Comparisons
Key Observations :
~3.1). The cyclohexane-fused analogue exhibits higher molecular weight (535.63 vs. 476.53) and reduced solubility due to increased hydrophobicity.
Role of Position 3 Substituents :
- The prop-2-enyl group in the target compound introduces allylic reactivity, enabling covalent binding or further derivatization. In contrast, phenyl or 4-ethoxyphenyl groups prioritize steric bulk and electronic effects.
Position 5 Modifications: The 5-methylfuran-2-yl group is conserved in the target compound and , suggesting its role in hydrogen bonding or metabolic stability.
Predicted Physicochemical and Pharmacokinetic Properties
Collision cross-section (CCS) values from ion mobility spectrometry (e.g., ) correlate with molecular shape and size, influencing membrane permeability and bioavailability. The cyclohexane-fused analogue exhibits a CCS of 218.5 Ų ([M+H]+), suggesting a compact conformation compared to linear derivatives like the target compound.
Preparation Methods
Table 1: Reaction Conditions for Core Synthesis
| Step | Reagents/Conditions | Yield (%) | Characterization (References) |
|---|---|---|---|
| Cyclocondensation | Urea, DMF, 120°C, 8h | 78 | H NMR, IR, LC-MS |
| Oxidative Aromatization | 10% Pd/C, EtOH, reflux, 6h | 85 | X-ray crystallography |
| Method | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Suzuki Coupling | Pd(PPh), 90°C, 12h | 72 | 98 |
| Friedel-Crafts | BF-EtO, CHCl, RT | 65 | 95 |
Prop-2-Enyl Group Installation
The prop-2-enyl (allyl) group is added via nucleophilic substitution or transition-metal-catalyzed allylation:
Key Data:
-
Optimal conditions: KCO (2 eq), acetone, reflux (82% yield).
-
Side products: Over-alkylation minimized by stoichiometric control (≤5% impurities).
Sulfanylacetamide Side Chain Attachment
The sulfanylacetamide moiety is introduced via thiol-ene click chemistry or nucleophilic displacement:
Table 3: Sulfanylacetamide Coupling Efficiency
| Method | Conditions | Yield (%) | Reaction Time |
|---|---|---|---|
| Thiol-Ene | UV light, DCM, RT | 68 | 4h |
| Nucleophilic | NaS, DMF, 60°C | 75 | 6h |
Final Product Characterization
Critical analytical data for the target compound:
-
Spectroscopic Data :
Industrial-Scale Synthesis Considerations
Covestro LLC’s patented method highlights:
-
Process Optimization : Use of sherwood oil for crystallization (98% purity).
-
Cost-Efficiency : Substitution of Pd/C with FeCl for oxidation steps reduces catalyst costs by 40%.
Challenges and Solutions
Q & A
Q. What synthetic routes are recommended for preparing this compound, and what are the critical reaction conditions?
The synthesis typically involves constructing the thieno[2,3-d]pyrimidin-4-one core, followed by sulfanylation and subsequent acylation. Key steps include:
- Thienopyrimidinone formation : Cyclization of substituted thioureas with α,β-unsaturated ketones under basic conditions (e.g., KOH in DMF) .
- Sulfanylation : Reaction of the thienopyrimidinone intermediate with a mercaptoacetamide derivative using coupling agents like EDCI/HOBt in anhydrous DCM .
- Final acylation : Introduction of the N-(1,3-benzodioxol-5-yl) group via nucleophilic substitution or amide coupling . Critical parameters include solvent choice (DMF or DCM), temperature control (0–60°C), and reaction monitoring via TLC/HPLC .
Q. How can the structural integrity and purity of this compound be confirmed experimentally?
- Spectroscopic validation :
- ¹H/¹³C NMR : Confirm the presence of key groups (e.g., benzodioxole protons at δ 6.8–7.2 ppm, furan methyl at δ 2.3 ppm) .
- IR spectroscopy : Detect carbonyl (C=O) stretches (~1700 cm⁻¹) and sulfanyl (C-S) bonds (~600–700 cm⁻¹) .
- Chromatographic purity : HPLC with a C18 column (≥95% purity) using acetonitrile/water gradients .
Q. What preliminary biological screening methods are suitable for evaluating its activity?
- In vitro assays : Enzyme inhibition (e.g., kinase or protease targets) using fluorescence-based protocols .
- Cytotoxicity profiling : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
Advanced Research Questions
Q. How can synthetic yields be optimized for large-scale preparation while maintaining purity?
- Parameter optimization : Use design-of-experiments (DoE) to test variables like solvent polarity, catalyst loading (e.g., Pd/C for hydrogenation), and reaction time .
- Workup strategies : Employ column chromatography with gradient elution (hexane/EtOAc) or recrystallization (ethanol/water) to isolate high-purity product .
- Scalability : Transition from batch to flow chemistry for sulfanylation steps to improve reproducibility .
Q. How do structural modifications (e.g., substituents on the furan or benzodioxole moieties) influence bioactivity?
- Structure-activity relationship (SAR) studies :
- Compare analogs (e.g., methyl vs. ethyl groups on furan) using molecular docking (AutoDock Vina) to predict binding affinity to targets like COX-2 or EGFR .
- Validate predictions with enzymatic assays (e.g., IC₅₀ shifts from 10 µM to 50 nM with fluorinated benzodioxole) .
- Data analysis : Use multivariate regression to correlate electronic (Hammett σ) or steric (Taft Es) parameters with activity trends .
Q. How can conflicting data on solubility and stability be resolved for in vivo studies?
- Contradiction analysis :
- Solubility : Test in multiple solvents (DMSO, PBS, PEG-400) using nephelometry; reconcile discrepancies by adjusting pH or using co-solvents .
- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS to identify degradation products (e.g., oxidation of the allyl group) .
Q. What advanced techniques are recommended for studying target interactions?
- Biophysical methods :
- Surface plasmon resonance (SPR) : Measure real-time binding kinetics (ka/kd) to immobilized receptors .
- Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of ligand-target binding .
- Crystallography : Co-crystallize the compound with its target (e.g., kinase domain) for 3D structural insights .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
